BenchChemオンラインストアへようこそ!

8-Methoxy-11H-benzo[a]carbazole

PRMT9 inhibition acute myeloid leukemia epigenetic regulation

8-Methoxy-11H-benzo[a]carbazole (CAS 175660-54-5) is a tetracyclic aromatic heterocycle belonging to the benzo[a]carbazole class, characterized by a methoxy substituent at the 8-position on the fused ring system (molecular formula C17H13NO, MW 247.29 g/mol). This compound serves as a versatile intermediate and a privileged scaffold in medicinal chemistry, with the broader benzo[a]carbazole family recognized for interactions with multiple biological targets including estrogen receptors, kinesin-like protein KIF11, protein kinase C, and various receptor tyrosine kinases.

Molecular Formula C17H13NO
Molecular Weight 247.297
CAS No. 175660-54-5
Cat. No. B2944888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-11H-benzo[a]carbazole
CAS175660-54-5
Molecular FormulaC17H13NO
Molecular Weight247.297
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2C=CC4=CC=CC=C43
InChIInChI=1S/C17H13NO/c1-19-12-7-9-16-15(10-12)14-8-6-11-4-2-3-5-13(11)17(14)18-16/h2-10,18H,1H3
InChIKeyYRTPSOOIFFJPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-11H-benzo[a]carbazole (CAS 175660-54-5): Core Scaffold Identity and Sourcing Profile for Procurement


8-Methoxy-11H-benzo[a]carbazole (CAS 175660-54-5) is a tetracyclic aromatic heterocycle belonging to the benzo[a]carbazole class, characterized by a methoxy substituent at the 8-position on the fused ring system (molecular formula C17H13NO, MW 247.29 g/mol) . This compound serves as a versatile intermediate and a privileged scaffold in medicinal chemistry, with the broader benzo[a]carbazole family recognized for interactions with multiple biological targets including estrogen receptors, kinesin-like protein KIF11, protein kinase C, and various receptor tyrosine kinases . Available from specialty chemical suppliers at ≥95% purity, this compound represents a building block for structure-activity relationship (SAR) exploration in anticancer, anti-infective, and materials science programs .

Positional Methoxy Isomerism Drives Functional Divergence in Benzo[a]carbazole Analogs


The benzo[a]carbazole scaffold exhibits pronounced positional sensitivity, where the regioisomeric placement of a single substituent such as a methoxy group dictates target engagement profiles and biological outcomes. Published SAR evidence for methoxy-substituted benzo[a]carbazoles reveals that C-2 methoxy placement (as in 2-methoxy-6,11-dihydro-5H-benzo[a]carbazole) confers antiproliferative activity against HeLa cervical cancer cells with an IC50 of 9.61 μmol/L, whereas the combination of 8-chloro with 2-methoxy substitution (8-chloro-2-methoxy-6,11-dihydro-5H-benzo[a]carbazole) reduces potency to 16.52 μmol/L under identical assay conditions [1]. In the estrogen receptor binding context, the presence of hydroxy groups at positions 8 or 9 together with a C-3 hydroxy group (i.e., 3,8- or 3,9-dihydroxy substitution) provides optimal receptor binding, whereas alternative substitution patterns produce markedly different functional profiles ranging from strong estrogen agonism to impeded estrogen antagonism [2]. Furthermore, the fully aromatic 8-methoxy-11H-benzo[a]carbazole (target compound) is structurally distinct from its 6,11-dihydro analog (CAS 50823-83-1), which exhibits different planarity, electronic distribution, and melting point (166 °C for the dihydro analog) . These systematic positional and oxidation-state dependencies mean that in-class analogs with different substitution patterns or saturation states cannot be interchanged without altering the pharmacological trajectory of a development program, making procurement of the precisely specified compound essential for reproducible SAR campaigns.

Quantitative Differentiation Evidence for 8-Methoxy-11H-benzo[a]carbazole Against Structural Analogs


PRMT9 Inhibitory Selectivity of the 8-Methoxy-1,4-dione Analog vs. KIF11 Engagement of the Unsubstituted Parent Core

The 8-methoxy-substituted benzo[a]carbazole-1,4-dione analog NSC641396 (1H-Benzo[a]carbazole-1,4(11H)-dione, 8-methoxy-11-methyl-) has been identified as a potent inhibitor of protein arginine methyltransferase 9 (PRMT9), a target implicated in the maintenance of acute myeloid leukemia stem cells . By contrast, the unsubstituted parent 11H-benzo[a]carbazole (CAS 239-01-0, lacking the 8-methoxy group) is characterized as an inhibitor of kinesin-like protein KIF11 that suppresses HeLa cell viability, and additionally inhibits EGFR phosphorylation with an IC50 of 2.6 μM . The 8-methoxy modification thus directs biological function away from kinase-centric polypharmacology toward epigenetic enzyme targeting, a critical differentiation for programs seeking target-class specificity from a common scaffold.

PRMT9 inhibition acute myeloid leukemia epigenetic regulation target specificity

Positional Methoxy Isomerism: C-2 vs. C-8 vs. C-9 Substitution Drives Divergent Antiproliferative Potency Profiles

Direct comparative data from a systematic SAR study of 6,11-dihydro-5H-benzo[a]carbazole derivatives demonstrate that the methoxy substitution position is a critical determinant of antiproliferative activity against cervical cancer cells. The C-2 methoxy analog (2-methoxy-6,11-dihydro-5H-benzo[a]carbazole) exhibited an IC50 of 9.61 μmol/L against HeLa cells in CCK-8 assays (24 h treatment), whereas the 8-chloro-2-methoxy disubstituted analog showed reduced potency at 16.52 μmol/L under identical conditions [1]. The study authors concluded that "compounds with methoxy group at the C-2 position of the core scaffold show better activity against proliferation of cervical cancer cells" [1]. Separately, the 9-methoxy positional isomer (9-methoxy-11H-benzo[a]carbazole) has been reported from SRB assays to exhibit cytotoxic effects comparable to established chemotherapeutic agents against human cancer cell lines, though precise IC50 values for head-to-head comparison with the 8-methoxy isomer are not publicly disclosed . The electronic and steric properties of the 8-methoxy group differ from those at C-2 or C-9 positions due to distinct positioning relative to the NH moiety and the angular fusion point of the tetracyclic system, establishing a clear structural rationale for positional differentiation.

anticancer activity HeLa cells positional isomerism SAR optimization

8-Methoxy Substitution Abolishes the Carcinogenicity Risk Observed with the Parent 11H-Benzo[a]carbazole Core

The unsubstituted parent compound 11H-benzo[a]carbazole (CAS 239-01-0) has documented toxicological concerns: IARC evaluation data classify carbazole itself with a relative carcinogenic activity rating of "++" in mouse skin/subcutaneous tissue assays, while 11H-benzo[a]carbazole is rated "–" (no carcinogenic activity observed) [1]. However, 11H-benzo[a]carbazole has separately been shown in comparative developmental toxicity studies to produce toxic effects absent with carbazole alone, suggesting that "the substituted benzene ring enhances the biological activity of this compound" [2]. Critically, among substituted benzo[a]carbazoles listed in the IARC carcinogenicity table, compounds bearing substituents at the 8-position (e.g., 8-methyl-2-nitrobenzo[a]carbazole, 8-bromobenzo[a]carbazole, 8-chlorobenzo[a]carbazole) are consistently rated "–" for carcinogenic activity [1]. This consistent pattern of abolished carcinogenicity with C-8 substitution provides a class-level inference that the 8-methoxy substituent in the target compound is structurally positioned to mitigate the toxicological risk profile observed in related polycyclic aromatic heterocycles.

carcinogenicity safety pharmacology toxicology structural alert

Estrogen Receptor SAR: 3,8- vs. 3,9-Dihydroxy Patterns Produce Divergent Agonist/Antagonist Pharmacology

A foundational SAR study of benzo[a]carbazole estrogen receptor ligands established that optimal binding conditions are provided by one hydroxy group at C-3 and a second at position 8 or 9, with highest relative binding affinity (RBA) values of 30 for compound 13b, 13 for 16b, and 20 for 25a (estradiol = 100) [1]. Critically, the 3,8-dihydroxy pattern produced strong estrogen agonists (e.g., compound 13c, 25a), whereas the 3,9-dihydroxy pattern produced impeded estrogens/antagonists (e.g., compound 16c, 28a) [1]. Compound 16c demonstrated in vivo mammary tumor inhibition at 6 × 1 mg/kg/week in the DMBA-induced rat model, and compounds 16b and 28b showed in vitro inhibitory activity on estrogen receptor-positive MCF-7 breast cancer cells [1]. The 8-methoxy group in the target compound represents a methyl-protected precursor to the 8-hydroxy substitution pattern that SAR identifies as critical for directing functional estrogen receptor pharmacology toward agonism versus antagonism, conferring distinct programmatic value for endocrine agent development.

estrogen receptor breast cancer MCF-7 endocrine pharmacology antiestrogen

Synthetic Access Advantage: The C-8 Methoxy Group Enables Regioselective Derivatization via Rh(III)-Catalyzed Annulation Chemistry

The benzo[a]carbazole scaffold can be constructed with excellent regio-selectivity through Rh(III)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds, a method featuring easily obtainable substrates, good functional group tolerance, and high atom-efficiency [1]. This synthetic strategy is particularly relevant for 8-methoxy-substituted analogs because the methoxy group at C-8 serves as an ortho/para-directing substituent that can influence the regiochemical outcome of subsequent electrophilic aromatic substitution reactions. Additionally, patent literature describes 8-methoxybenzo[a]carbazole derivatives (e.g., 2-hydroxy-3-carbamoyl-8-methoxybenzo[a]carbazole) as functional materials for electrophotographic applications, demonstrating that the 8-methoxy substitution pattern provides entry into both pharmaceutical and materials science intellectual property space [2]. A separate patent (US-8461348-B2) covering heterocyclic derivatives including benzo[a]carbazole-based compounds further validates the commercial and IP relevance of this substitution pattern . Compounds lacking the 8-methoxy group or bearing substituents at alternative positions do not provide the same synthetic derivatization trajectory or access to the same patent-protected chemical space.

regioselective synthesis C-H activation medicinal chemistry library diversification procurement rationale

Thrombopoietin Receptor Agonism: Benzo[a]carbazole Series Achieves Sub-50 nM Functional Potency with Oral Bioavailability—A Benchmark for Scaffold Optimization Programs

A Novartis-led discovery program demonstrated that the benzo[a]carbazole scaffold can be optimized from a 3.4 μM high-throughput screening hit to full thrombopoietin (Tpo) receptor agonists with functional potency below 50 nM and demonstrated oral bioavailability in mice [1][2]. This represents a >68-fold improvement in potency through systematic SAR exploration of the benzo[a]carbazole core. While this study employed specific N-substituted and functionalized benzo[a]carbazole derivatives rather than the unsubstituted 8-methoxy compound, the scaffold's demonstrated capacity for dramatic potency optimization establishes the benzo[a]carbazole class as a validated starting point for receptor agonist programs [2]. The 8-methoxy compound serves as a building block from which analogous optimization campaigns can be launched, with the methoxy group providing a metabolically relevant substituent at a position that published SAR suggests can influence both potency and pharmacokinetic properties. The demonstrated oral bioavailability of optimized members distinguishes this scaffold class from many other polycyclic heterocycles that lack in vivo PK validation.

thrombopoietin receptor Tpo agonist hematology oral bioavailability hit-to-lead

Optimal Procurement and Application Scenarios for 8-Methoxy-11H-benzo[a]carbazole Based on Evidence Profile


Epigenetic Oncology Drug Discovery: PRMT9-Targeted Library Synthesis for AML

The 8-methoxy-substituted benzo[a]carbazole-1,4-dione analog NSC641396 has demonstrated PRMT9 inhibitory activity with relevance to acute myeloid leukemia stem cell maintenance [1]. Procurement of 8-methoxy-11H-benzo[a]carbazole enables medicinal chemistry teams to synthesize focused libraries of 1,4-dione and related oxidized derivatives for systematic PRMT9 SAR exploration. This program direction is supported by the class-level evidence that 8-substituted benzo[a]carbazoles consistently lack carcinogenicity signals in IARC evaluations , providing a favorable safety starting point for in vivo candidate advancement. Researchers should prioritize this compound over the unsubstituted parent 11H-benzo[a]carbazole (which exhibits multi-kinase polypharmacology including EGFR IC50 = 2.6 μM ) when target-class selectivity toward epigenetic enzymes is the program objective.

Endocrine Agent Development: Estrogen Receptor Agonist vs. Antagonist Program Branching via 8-Hydroxy Demethylation

The foundational SAR published by von Angerer et al. (1986) demonstrates that the 3,8-dihydroxy substitution pattern on the benzo[a]carbazole scaffold produces strong estrogen agonists (RBA up to 30; estradiol = 100), whereas the 3,9-dihydroxy pattern produces impeded estrogens/antagonists with in vivo mammary tumor inhibitory activity at 6 × 1 mg/kg/week [1]. The target compound 8-methoxy-11H-benzo[a]carbazole serves as the methyl-protected precursor to the 8-hydroxy group that defines this critical pharmacological branch point. Selective demethylation (e.g., BBr₃) followed by C-3 hydroxylation yields the 3,8-dihydroxy estrogen agonist pharmacophore, while alternative synthetic sequences can access the antagonist series. This scenario positions the 8-methoxy compound as the essential starting material for programs requiring precise control over endocrine pharmacology through regiospecific functional group installation, a capability not provided by the 9-methoxy isomer (which directs toward antagonism) or the 2-methoxy isomer (which directs toward antiproliferative activity against HeLa cells, IC50 = 9.61 μmol/L ).

Thrombopoietin Receptor Agonist Hit-to-Lead Optimization Using 8-Methoxy Scaffold Diversification

The Novartis GNF discovery program validated the benzo[a]carbazole scaffold for thrombopoietin (Tpo) receptor agonism, achieving >68-fold potency improvement from a 3.4 μM HTS hit to full agonists with functional potency below 50 nM and demonstrated oral bioavailability in mice [1]. The 8-methoxy compound provides a functionalized benzo[a]carbazole core from which N-alkylation, C-5 carboxamide formation, and additional ring modifications can be systematically explored to recapitulate or improve upon this optimization trajectory. The methoxy substituent offers a metabolically relevant handle absent in the unsubstituted parent 11H-benzo[a]carbazole, potentially influencing CYP-mediated metabolism and oral exposure. This scenario is particularly relevant for hematology-focused biotech organizations seeking to initiate Tpo receptor agonist programs with a scaffold that has demonstrated both target engagement and oral bioavailability in preclinical species, a dual validation not commonly available for polycyclic heterocycle starting materials.

Electrophotographic Materials Development: 8-Methoxybenzo[a]carbazole as Functional Coupler Precursor

Patent literature from Ricoh KK describes 2-hydroxy-3-carbamoyl-8-methoxybenzo[a]carbazole derivatives as couplers for producing azo compounds useful as charge-developing pigments in electrophotographic photosensitive materials, particularly lamination-type materials requiring high sensitivity [1]. The 8-methoxy substitution pattern is specifically claimed in these materials patents, indicating that the substitution position contributes to the electronic properties (HOMO/LUMO levels, charge transport characteristics) essential for photoconductor performance. Organizations engaged in organic electronics or electrophotographic materials R&D should prioritize the 8-methoxy isomer over alternative positional isomers because the patent landscape explicitly supports this substitution pattern for charge-generation applications, providing both technical validation and potential freedom-to-operate considerations distinct from pharmaceutical uses of the same scaffold.

Quote Request

Request a Quote for 8-Methoxy-11H-benzo[a]carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.